3,3-Diethyl-1-[(morpholin-4-yl)methyl]piperidine-2,4-dione
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Overview
Description
3,3-Diethyl-1-[(morpholin-4-yl)methyl]piperidine-2,4-dione is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with diethyl groups and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-1-[(morpholin-4-yl)methyl]piperidine-2,4-dione typically involves multi-step reactions. One common method starts with the reaction of pyruvic acid, oxalyl chloride, and morpholine in dichloromethane to obtain 1-(morpholin-4-yl)propane-1,2-dione . This intermediate is then further reacted with diethylamine and piperidine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3-Diethyl-1-[(morpholin-4-yl)methyl]piperidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3,3-Diethyl-1-[(morpholin-4-yl)methyl]piperidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Diethyl-1-[(morpholin-4-yl)methyl]piperidine-2,4-dione involves its interaction with specific molecular targets. The morpholine moiety can interact with various enzymes and receptors, modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one
- 3-(Morpholin-4-yl)propane-2,3-dione 4-allylthiosemicarbazone
- 4-Morpholinopiperidine
Uniqueness
3,3-Diethyl-1-[(morpholin-4-yl)methyl]piperidine-2,4-dione is unique due to its specific substitution pattern on the piperidine ring and the presence of both diethyl and morpholine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
64318-17-8 |
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Molecular Formula |
C14H24N2O3 |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
3,3-diethyl-1-(morpholin-4-ylmethyl)piperidine-2,4-dione |
InChI |
InChI=1S/C14H24N2O3/c1-3-14(4-2)12(17)5-6-16(13(14)18)11-15-7-9-19-10-8-15/h3-11H2,1-2H3 |
InChI Key |
DGATZXAKXNPODI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)CCN(C1=O)CN2CCOCC2)CC |
Origin of Product |
United States |
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